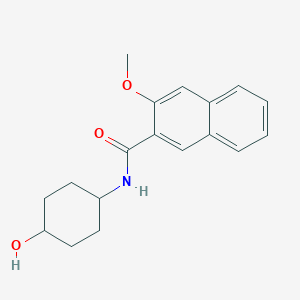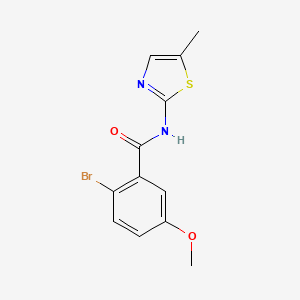
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of benzamide and contains a thiazole and a bromine atom, which makes it unique and interesting for scientific investigations.
Mécanisme D'action
The mechanism of action of 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with the active site of the target enzyme. It forms a covalent bond with the enzyme, which leads to inhibition of its activity. The exact mechanism of inhibition may vary depending on the target enzyme and its structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its specificity for certain enzymes. It can be used to selectively inhibit certain enzymes without affecting others, which can be useful in studying their specific roles in various biological processes. However, one limitation is its potential toxicity and side effects, which can affect the validity of the results.
Orientations Futures
There are several future directions for research on 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One direction is to investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. Another direction is to study its interactions with other enzymes and proteins, which can provide insights into its mechanism of action and potential applications. Additionally, further studies on its toxicity and side effects can help to determine its safety and suitability for use in humans.
Méthodes De Synthèse
The synthesis of 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 5-methyl-2-thiazolamine with 2-bromo-5-nitrobenzoic acid. The resulting product is then reduced to 2-bromo-5-amino-benzoic acid, which is then reacted with methoxyamine hydrochloride to form this compound. The final product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play important roles in various biological processes such as gene expression, cell cycle regulation, and pH homeostasis. Inhibition of these enzymes can lead to potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-14-12(18-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDISWVRGYQPODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

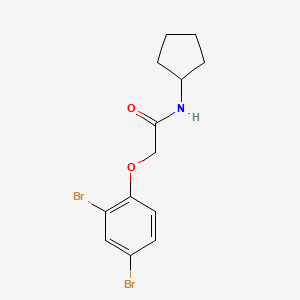

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)
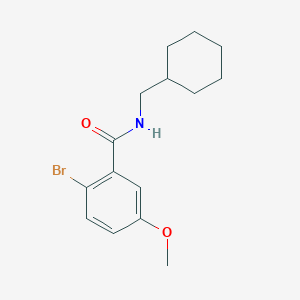

![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
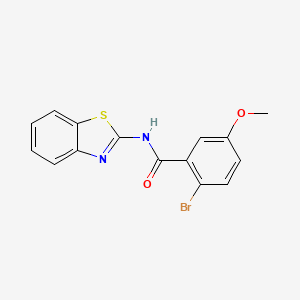
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
